3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid
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Overview
Description
3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid is a chemical compound with a complex structure that includes a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid typically involves multiple steps. One common method involves the reaction of 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridazine with ethylene glycol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-bromopropanoic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 4-Chloro-5-(2-hydroxyethylamino)-3-(2H)-pyridazinone
Uniqueness
3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyridazinone ring with an ethoxypropanoic acid moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H11ClN2O5 |
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Molecular Weight |
262.65 g/mol |
IUPAC Name |
3-[2-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C9H11ClN2O5/c10-8-6(5-11-12-9(8)15)17-4-3-16-2-1-7(13)14/h5H,1-4H2,(H,12,15)(H,13,14) |
InChI Key |
ONGFZEORDLKBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C(=C1OCCOCCC(=O)O)Cl |
Origin of Product |
United States |
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